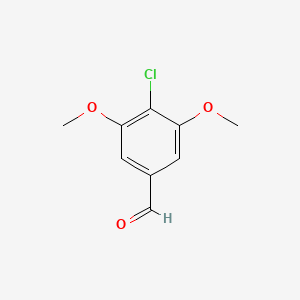

4-Chloro-3,5-dimethoxybenzaldehyde

Description

Overview of 4-Chloro-3,5-dimethoxybenzaldehyde as an Aromatic Aldehyde

This compound is a substituted aromatic aldehyde. nih.gov Its structure is characterized by a benzene (B151609) ring to which an aldehyde functional group (-CHO), a chlorine atom (-Cl), and two methoxy (B1213986) groups (-OCH₃) are attached. As a member of the benzaldehyde (B42025) family, it exhibits chemical properties typical of aldehydes, such as reactivity towards nucleophiles and susceptibility to oxidation. ontosight.ai The presence of the chloro and methoxy substituents on the aromatic ring, however, imparts unique electronic and steric characteristics that influence its reactivity and potential applications. It is classified as a dimethoxybenzene. nih.gov

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉ClO₃ | nih.govchemspider.com |

| Molecular Weight | 200.62 g/mol | nih.gov |

| Monoisotopic Mass | 200.0240218 Da | nih.govuni.lu |

| Physical Description | Solid | nih.gov |

| Melting Point | 165 - 167 °C | nih.gov |

| CAS Number | 56518-48-0 | nih.govepa.gov |

| ChEBI ID | CHEBI:169519 | nih.gov |

Academic Significance and Research Relevance of this compound

The academic and research interest in this compound stems primarily from its role as a versatile intermediate in organic synthesis. Its unique structure, featuring a combination of electron-withdrawing (chloro) and electron-donating (methoxy) groups, makes it a valuable building block for creating more complex molecules.

Research has demonstrated its utility in the development of various biologically active compounds. While this article will not detail specific therapeutic uses, the compound serves as a precursor in synthetic pathways aimed at producing novel pharmaceutical agents. chemimpex.com For instance, substituted benzaldehydes are crucial in synthesizing molecules targeting a range of biological systems. ontosight.aiwikipedia.orgwikipedia.orgchemicalbook.com Similarly, its structural framework is relevant in the agrochemical sector for the synthesis of specialized pesticides and herbicides. chemimpex.com The strategic placement of its functional groups allows for controlled chemical modifications, enabling researchers to construct targeted molecular architectures.

Occurrence of this compound in Natural Systems

While many aromatic aldehydes are synthesized in the laboratory, this compound has been identified as a naturally occurring compound. thegoodscentscompany.com It has been reported to be present in the mycelium of the mushroom Hericium erinaceus, commonly known as Lion's Mane. nih.govthegoodscentscompany.com This finding is significant as halogenated organic compounds, particularly chlorinated ones, are less common in terrestrial fungi compared to their marine counterparts. The biosynthesis of such compounds in natural systems is a subject of ongoing scientific interest.

Fundamental Structural Features and their Chemical Implications for this compound

The chemical behavior of this compound is a direct consequence of its distinct structural components.

Aldehyde Group (-CHO): This is the most reactive site on the molecule. The carbon atom of the aldehyde group is electrophilic and is a primary target for nucleophilic attack. It can undergo a wide range of reactions, including reduction to an alcohol, oxidation to a carboxylic acid, and condensation reactions to form larger molecules like Schiff bases or chalcones. sigmaaldrich.com

Benzene Ring: The aromatic ring provides a stable core. The substituents on the ring influence its reactivity in electrophilic aromatic substitution reactions.

Methoxy Groups (-OCH₃): Located at positions 3 and 5, these are electron-donating groups through resonance. They increase the electron density of the benzene ring, which would typically activate it towards electrophilic substitution.

Chloro Group (-Cl): Positioned at the 4th carbon, the chlorine atom is an electron-withdrawing group through induction but a weak deactivator in electrophilic aromatic substitution. Its presence, combined with the methoxy groups, creates a specific electronic environment on the aromatic ring that directs the course of further chemical transformations.

The interplay between the electron-donating methoxy groups and the electron-withdrawing chloro and aldehyde groups results in a nuanced reactivity profile, making it a subject of interest for synthetic chemists exploring the construction of complex organic molecules.

Table 2: Structural Identifiers for this compound

| Identifier Type | Identifier | Source(s) |

| IUPAC Name | This compound | nih.gov |

| SMILES | COC1=CC(=CC(=C1Cl)OC)C=O | nih.govuni.lu |

| InChI | InChI=1S/C9H9ClO3/c1-12-7-3-6(5-11)4-8(13-2)9(7)10/h3-5H,1-2H3 | nih.gov |

| InChIKey | GTEZQOCVTNORJP-UHFFFAOYSA-N | nih.gov |

An in-depth analysis of the synthetic methodologies for producing this compound reveals several strategic pathways. These routes can be broadly categorized into de novo synthesis from basic benzene derivatives and chemical transformations from closely related precursors. Each approach leverages fundamental principles of organic chemistry to achieve the target molecular architecture with varying degrees of efficiency and regioselectivity.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3,5-dimethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-7-3-6(5-11)4-8(13-2)9(7)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEZQOCVTNORJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1Cl)OC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901297726 | |

| Record name | 4-Chloro-3,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901297726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Chloro-3,5-dimethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040932 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56518-48-0 | |

| Record name | 4-Chloro-3,5-dimethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56518-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901297726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3,5-dimethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040932 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

165 - 167 °C | |

| Record name | 4-Chloro-3,5-dimethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040932 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical Reactivity and Transformation Studies of 4 Chloro 3,5 Dimethoxybenzaldehyde

Aromatic Ring Substitution Reactions of 4-Chloro-3,5-dimethoxybenzaldehyde

The benzene (B151609) ring of this compound, substituted with a chloro and two methoxy (B1213986) groups, undergoes substitution reactions that are influenced by the electronic effects of these substituents.

Electrophilic Substitution Reactivity

Electrophilic aromatic substitution involves an electrophile replacing a hydrogen atom on the aromatic ring. The rate and position of this substitution are directed by the existing substituents. msu.edulibretexts.org In this compound, the two methoxy groups are activating and ortho-, para-directing due to their ability to donate electron density to the ring through resonance. libretexts.orglibretexts.org Conversely, the chlorine atom is a deactivating but ortho-, para-directing group due to its electron-withdrawing inductive effect and electron-donating resonance effect. libretexts.orglibretexts.org

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (NO₂) using a mixture of nitric acid and sulfuric acid. libretexts.org

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst. msu.edulibretexts.org

Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid. libretexts.org

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group using an alkyl or acyl halide with a Lewis acid catalyst. masterorganicchemistry.com

The directing effects of the substituents on this compound are summarized in the table below.

| Substituent | Position on Ring | Electronic Effect | Directing Influence |

| -Cl | 4 | Inductive: Withdrawing, Resonance: Donating | Ortho, Para-directing (deactivating) |

| -OCH₃ | 3, 5 | Inductive: Withdrawing, Resonance: Donating | Ortho, Para-directing (activating) |

Nucleophilic Aromatic Substitution of the Chloro Group

While aryl halides are generally unreactive towards nucleophilic substitution, the presence of electron-withdrawing groups can facilitate this reaction. libretexts.orgmsu.edu In this compound, the aldehyde and methoxy groups can influence the reactivity of the chloro group towards nucleophilic attack. The reaction typically proceeds through an addition-elimination mechanism, where a nucleophile adds to the ring to form a negatively charged intermediate, followed by the departure of the chloride ion. libretexts.orgmsu.edu The stability of this intermediate is crucial for the reaction to occur. The presence of strong electron-withdrawing groups ortho and para to the leaving group significantly enhances the reaction rate by stabilizing the negative charge. libretexts.orgmsu.edu

Reactions Involving the Aldehyde Moiety of this compound

The aldehyde group (-CHO) is a highly reactive functional group that readily undergoes a variety of transformations, including oxidation, reduction, and condensation reactions.

Oxidation Pathways for this compound

The aldehyde group of this compound can be oxidized to a carboxylic acid. This transformation is a common reaction in organic synthesis. Various oxidizing agents can be employed to achieve this conversion.

A related compound, 4-hydroxy-3,5-dimethoxybenzaldehyde azine (syringaldazine), undergoes oxidation catalyzed by the laccase enzyme to form tetramethoxy azobismethylene quinone. researchgate.net

Reduction Methodologies for this compound

The aldehyde group can be reduced to a primary alcohol. This is a fundamental transformation that can be accomplished using various reducing agents. Common methods include catalytic hydrogenation or the use of metal hydrides. msu.edu

The following table summarizes common reagents for the oxidation and reduction of the aldehyde group:

| Transformation | Reagent Type | Examples | Product Functional Group |

| Oxidation | Oxidizing Agent | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) | Carboxylic Acid (-COOH) |

| Reduction | Reducing Agent | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄), Catalytic Hydrogenation (H₂ + catalyst) | Primary Alcohol (-CH₂OH) |

Condensation Reactions of this compound

The aldehyde group of this compound can participate in condensation reactions with various nucleophiles, particularly those containing active methylene (B1212753) groups or primary amines. These reactions lead to the formation of new carbon-carbon or carbon-nitrogen bonds and are essential for the synthesis of more complex molecules.

For instance, benzaldehydes can react with primary amines to form intermediate hemiaminals, which can then dehydrate to form Schiff bases (imines). mdpi.com The stability of the hemiaminal and the progression to the Schiff base can be influenced by reaction conditions such as temperature and solvent polarity. mdpi.com

Imine and Schiff Base Formation

The condensation reaction between an aldehyde and a primary amine to form an imine, also known as a Schiff base, is a fundamental transformation in organic synthesis. nih.govresearchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration. researchgate.net

In the context of this compound, its reaction with various primary amines leads to the formation of a diverse range of Schiff bases. For instance, the condensation with haloanilines has been reported to yield the corresponding 4-{(E)-[(4-aryl)imine]methyl}-2-methoxy-6-nitrophenol derivatives. researchgate.net The general scheme for Schiff base formation involves mixing the aldehyde and the primary amine in a suitable solvent, often with acid or base catalysis, to facilitate the reaction. nih.govresearchgate.net The geometry of the resulting imine (C=N) double bond is typically in the E configuration. nih.gov

The formation of Schiff bases from substituted benzaldehydes is a versatile method for synthesizing compounds with a wide array of applications. The specific substituents on both the aldehyde and the amine influence the properties and potential uses of the resulting Schiff base.

Hydrazone Derivative Synthesis

Similar to Schiff base formation, this compound readily reacts with hydrazine (B178648) derivatives to form hydrazones. This reaction involves the condensation of the aldehyde with the terminal nitrogen of a hydrazine, resulting in a C=N-N linkage.

A notable example is the synthesis of 3,4-dimethoxybenzaldehyde (B141060) (4-chloro-1-phthalazinyl)hydrazone. sigmaaldrich.com While the specific starting aldehyde in this named compound is 3,4-dimethoxybenzaldehyde, the underlying principle of reacting an aldehyde with a substituted hydrazine, in this case, (4-chloro-1-phthalazinyl)hydrazine, is directly applicable to this compound.

The synthesis of hydrazone derivatives is of significant interest due to their diverse biological activities. For example, benzoyl hydrazones derived from substituted benzaldehydes have been synthesized and studied for their potential applications. nih.govtubitak.gov.tr The general synthetic procedure involves the reaction of an aldehyde with a hydrazide in a suitable solvent, often with catalytic amounts of acid. nih.govvjs.ac.vn The reaction of this compound with various hydrazides would be expected to proceed in a similar manner, yielding a library of novel hydrazone derivatives.

Table 1: Examples of Hydrazone Synthesis from Substituted Benzaldehydes

| Aldehyde Reactant | Hydrazide Reactant | Resulting Hydrazone Product | Reference |

| 3,5-dimethoxy-4-hydroxybenzaldehyde | Benzoyl hydrazides | Benzoyl hydrazone derivatives | nih.gov |

| Aromatic aldehydes | 4-hydroxybenzoic acid hydrazide | Imine derivatives (hydrazide-hydrazones) | nih.gov |

| 4-hydroxy-3-nitrobenzaldehyde | N-(5-(benzo[d]thiazol-2-yl)-2-(2-hydrazinyl-2-oxoethoxy)phenyl) acetamide | Benzo[d]thiazole-containing hydrazones | vjs.ac.vn |

This table presents examples of hydrazone synthesis from various substituted benzaldehydes, illustrating the general reaction pattern applicable to this compound.

Chalcone (B49325) and Enone Formation

Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. They are typically synthesized through a Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and an acetophenone (B1666503) in the presence of a base or, less commonly, an acid catalyst. nih.gov

The reaction of this compound with an appropriate acetophenone derivative under basic conditions would lead to the formation of a chalcone. The aldehyde contributes one of the aromatic rings and the adjacent carbonyl carbon, while the acetophenone provides the second aromatic ring and the α- and β-carbons of the enone system. The resulting chalcone would possess the 4-chloro-3,5-dimethoxyphenyl moiety.

The synthesis of chalcones is a well-established and versatile reaction, allowing for the creation of a wide variety of derivatives by changing the substituents on both the benzaldehyde and acetophenone starting materials. nih.gov These compounds are of interest due to their broad range of pharmacological activities.

Functional Group Interconversions and Derivatization Chemistry of this compound

The functional groups present in this compound, namely the aldehyde, the chloro substituent, and the methoxy groups, can be subjected to various chemical transformations to create a diverse array of derivatives. vanderbilt.edu

The aldehyde group is particularly versatile. It can be oxidized to a carboxylic acid or reduced to a primary alcohol, 4-chloro-3,5-dimethoxybenzyl alcohol. foodb.ca These transformations open up further derivatization possibilities. For example, the resulting carboxylic acid can be converted to esters or amides, while the alcohol can undergo etherification or esterification reactions. vanderbilt.edunih.gov

The chloro group on the aromatic ring can potentially participate in nucleophilic aromatic substitution reactions, although the activating/deactivating nature of the other ring substituents would influence the reaction conditions required. It can also be a site for cross-coupling reactions, such as the Suzuki reaction, which allows for the formation of carbon-carbon bonds with boronic acids in the presence of a palladium catalyst. researchgate.net

The methoxy groups are generally stable but can be cleaved under harsh conditions to yield the corresponding phenol. This transformation would significantly alter the electronic and solubility properties of the molecule.

Derivatization strategies are often employed to enhance the analytical detection of compounds. libretexts.org For instance, the aldehyde group can be reacted with various derivatizing agents to introduce chromophores or fluorophores, facilitating detection by UV-Vis or fluorescence spectroscopy. libretexts.org Similarly, derivatization of the hydroxyl group, should the aldehyde be reduced to an alcohol, with reagents like benzoyl chloride or p-nitrobenzoyl chloride can improve detection in HPLC analysis. nih.gov

Table 2: Potential Functional Group Interconversions of this compound

| Starting Functional Group | Reagent/Condition | Resulting Functional Group |

| Aldehyde (-CHO) | Oxidizing agent (e.g., KMnO₄, CrO₃) | Carboxylic acid (-COOH) |

| Aldehyde (-CHO) | Reducing agent (e.g., NaBH₄, LiAlH₄) | Primary alcohol (-CH₂OH) |

| Chloro (-Cl) | Aryl boronic acid, Pd catalyst (Suzuki coupling) | Aryl group (-Ar) |

| Methoxy (-OCH₃) | Strong acid (e.g., HBr, BBr₃) | Hydroxyl (-OH) |

This table outlines some of the potential functional group interconversions that can be performed on this compound.

Computational Chemistry and Theoretical Investigations of 4 Chloro 3,5 Dimethoxybenzaldehyde

Quantum Chemical Modeling of Electronic Structure and Reactivity

There is a scarcity of published studies applying quantum chemical methods to investigate the electronic structure and reactivity of 4-chloro-3,5-dimethoxybenzaldehyde.

Density Functional Theory (DFT) Applications

Ab Initio Calculations of Molecular Properties

Similarly, there is a lack of literature reporting ab initio calculations for this compound. These methods, which are based on first principles of quantum mechanics without empirical parameters, would provide a highly accurate determination of molecular properties such as dipole moment, polarizability, and electrostatic potential.

Computational Protocol Optimization (Basis Sets, Functionals)

The optimization of computational protocols, including the selection of appropriate basis sets and functionals for this compound, has not been a subject of published research. Establishing a reliable computational methodology is a critical first step in theoretical studies to ensure the accuracy of predicted properties. Without dedicated studies, recommendations for the most suitable computational models for this compound cannot be made.

Theoretical Prediction of Spectroscopic Properties

The theoretical prediction of the spectroscopic properties of this compound through computational means is another area where specific research is wanting.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

No studies utilizing Time-Dependent Density Functional Theory (TD-DFT) to predict the UV-Vis absorption spectra of this compound have been found. This computational technique is instrumental in understanding the electronic transitions within a molecule and correlating them with experimentally observed spectral peaks.

Computational Vibrational Spectroscopy

A computational analysis of the vibrational spectra (Infrared and Raman) of this compound has not been reported. Such an analysis would involve calculating the vibrational frequencies and intensities, which aids in the assignment of experimental spectral bands to specific molecular motions.

NMR Chemical Shift Prediction and Validation

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structure elucidation and verification. For this compound, theoretical chemical shifts can be calculated using various quantum mechanical models, with Density Functional Theory (DFT) being a prominent method. These calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method, provide insights into the electronic environment of each nucleus.

The accuracy of these predictions is validated by comparing them with experimental data. Machine learning approaches, such as those using graph neural networks, have also emerged as rapid and accurate methods for predicting NMR chemical shifts, sometimes achieving accuracy comparable to DFT calculations in a fraction of the time. nih.gov These methods can be trained on large databases of experimental and calculated spectra to improve their predictive power. nih.govnih.gov

For a molecule like this compound, the predicted ¹H and ¹³C NMR chemical shifts would be influenced by the electronic effects of the substituents on the benzene (B151609) ring. The chlorine atom, being electronegative, and the methoxy (B1213986) groups, acting as electron-donating groups through resonance, will have distinct effects on the shielding of the aromatic protons and carbons. The aldehyde group will also significantly influence the chemical shifts of the nearby atoms.

Table 1: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts for 4-Bromo-3,5-dimethoxybenzaldehyde

| Atom | Experimental Shift (ppm) | Predicted Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C=O | 190.5 | 189.8 | 0.7 |

| C-Br | 108.2 | 107.5 | 0.7 |

| C-OCH₃ | 158.1 | 157.9 | 0.2 |

| C-H | 109.9 | 109.2 | 0.7 |

| OCH₃ | 56.8 | 56.5 | 0.3 |

| C-CHO | 133.4 | 132.9 | 0.5 |

Note: Predicted values are hypothetical and for illustrative purposes, based on typical DFT calculation accuracy. Experimental data is for 4-Bromo-3,5-dimethoxybenzaldehyde. chemicalbook.com

Molecular Simulation Studies

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide detailed insights into its conformational landscape and flexibility. These simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe the molecule's dynamic behavior. nih.gov

The primary focus of conformational analysis for this molecule would be the rotational barriers around the single bonds, particularly the bond connecting the aldehyde group to the benzene ring and the bonds of the methoxy groups. The planarity of the benzaldehyde (B42025) moiety is a key conformational feature. While the benzene ring itself is planar, the aldehyde group can exhibit some degree of torsional freedom. However, conjugation with the aromatic ring generally favors a planar or near-planar arrangement.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a molecule and its physicochemical properties. nih.gov These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict various properties without the need for experimental measurements. kashanu.ac.ir

For this compound, a QSPR model could be developed to predict properties such as boiling point, solubility, or chromatographic retention times. The molecular descriptors used in such a model would encode information about the molecule's topology, geometry, and electronic structure. Key descriptors for this molecule would include:

Topological descriptors: These describe the connectivity of atoms, such as the Wiener index or Randić index.

Electronic descriptors: These relate to the electronic properties, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The presence of the electronegative chlorine and electron-donating methoxy groups would significantly influence these descriptors.

Geometrical descriptors: These describe the three-dimensional shape of the molecule, such as its surface area and volume.

By building a regression model using these descriptors for a series of related benzaldehyde derivatives, the properties of this compound could be predicted. acs.org Such models are valuable in the early stages of material or drug design for screening large numbers of compounds. nih.gov

Non-Linear Optical (NLO) Property Prediction and Evaluation

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods, particularly quantum chemical calculations, are instrumental in predicting and evaluating the NLO properties of molecules. researchgate.net For this compound, the key NLO properties of interest are the first hyperpolarizability (β) and the second hyperpolarizability (γ).

The NLO response of a molecule is related to its electronic structure. Molecules with significant charge asymmetry and extended π-conjugated systems often exhibit large NLO responses. In this compound, the benzene ring provides the π-system. The aldehyde group acts as an electron-withdrawing group, while the methoxy groups are electron-donating. The chlorine atom also contributes to the electronic landscape. This combination of electron-donating and withdrawing groups can enhance the molecular hyperpolarizability.

Computational studies would typically involve optimizing the molecule's geometry and then calculating the NLO properties using methods like DFT. The results of these calculations can be used to compare the potential NLO activity of this compound with that of other known NLO materials. Studies on similar molecules, such as 2-(4-chlorobenzylidene)malononitrile, have shown that the presence of a chlorobenzylidene moiety can contribute to significant NLO properties. researchgate.net

Table 2: Predicted NLO Properties for a Generic Benzaldehyde Derivative

| Property | Predicted Value |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| First Hyperpolarizability (β) | 15 x 10⁻³⁰ esu |

| Second Hyperpolarizability (γ) | 50 x 10⁻³⁶ esu |

Note: These values are hypothetical and for illustrative purposes to indicate the typical order of magnitude for a substituted benzaldehyde.

In Silico Molecular Docking Studies (focused on understanding binding mechanisms as a scaffold)

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is used to predict how a small molecule, such as this compound, might bind to a protein target. These studies are crucial for understanding the binding mechanisms of a molecular scaffold.

The this compound scaffold possesses several features that can contribute to binding interactions with a protein. The aldehyde group can act as a hydrogen bond acceptor. The methoxy groups can also participate in hydrogen bonding. The aromatic ring can engage in π-π stacking or hydrophobic interactions with the amino acid residues in a protein's binding pocket. The chlorine atom can form halogen bonds or participate in hydrophobic interactions.

Molecular docking studies on a closely related compound, a hydrazone derivative of 4-hydroxy-3,5-dimethoxybenzaldehyde, have shown that the dimethoxy-substituted phenyl ring can effectively participate in interactions within the binding sites of protein kinases like EGFR and HER2. nih.govresearchgate.net These studies revealed that the methoxy groups can form hydrogen bonds with key residues in the kinase domain. nih.gov Similarly, docking studies with this compound as a scaffold would aim to identify potential protein targets and elucidate the specific interactions that stabilize the ligand-protein complex. The results of such studies, often presented as a docking score and a visual representation of the binding mode, can guide the design of more potent and selective inhibitors based on this scaffold.

Table 3: Interacting Residues and Binding Energies from a Hypothetical Docking Study

| Protein Target | Key Interacting Residues | Binding Energy (kcal/mol) |

|---|---|---|

| Protein Kinase A | Tyr330, Val123, Leu173 | -7.5 |

| Carbonic Anhydrase II | His94, Val121, Thr200 | -6.8 |

| p38 MAP Kinase | Lys53, Met109, Leu167 | -8.1 |

Note: This table is for illustrative purposes and does not represent actual experimental data.

Applications of 4 Chloro 3,5 Dimethoxybenzaldehyde in Advanced Materials Science and Chemical Biology

Materials Science Applications of 4-Chloro-3,5-dimethoxybenzaldehyde Derivatives

The unique structural features of this compound, namely its substituted aromatic ring, make it a valuable precursor for the synthesis of novel organic materials. The presence of methoxy (B1213986) groups and a chlorine atom allows for the fine-tuning of electronic and optical properties in its derivatives, opening avenues for their use in various materials science applications.

Development of Organic Electronic Materials

While direct studies on this compound for organic electronic materials are not extensively documented, the broader class of benzaldehyde (B42025) derivatives is instrumental in this field. These compounds serve as building blocks for larger conjugated systems, which are the cornerstone of organic semiconductors. For instance, condensation reactions involving benzaldehydes can yield chalcones and other molecules with extended π-systems, a key requirement for charge transport. The electron-donating methoxy groups and the electron-withdrawing chlorine atom in the this compound scaffold can be strategically utilized to modulate the HOMO/LUMO energy levels of resulting materials, a critical factor in the design of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Optoelectronic Device Components (e.g., NLO materials)

Derivatives of substituted benzaldehydes are actively researched for their potential in optoelectronics, particularly as nonlinear optical (NLO) materials. These materials can alter the properties of light, enabling applications such as frequency doubling of laser light. The combination of electron-donating and electron-withdrawing groups on an aromatic ring, as seen in this compound, is a common design strategy for creating molecules with large second-order NLO responses. Although specific NLO studies on derivatives of this compound are not prominent, related compounds have shown promise. For example, a patent for organic NLO materials includes crystals of compounds like 4-chloro-4'-hydroxybenzophenone, highlighting the potential of chlorinated and substituted aromatic ketones, which can be synthesized from benzaldehyde precursors. patentcut.com The key to NLO activity lies in the molecular hyperpolarizability, which is enhanced by intramolecular charge transfer from a donor to an acceptor group through a π-conjugated system.

| Related Compound | Application | Key Findings |

| 4-chloro-4'-hydroxybenzophenone | Nonlinear Optical Material | Included in a patent for organic NLO materials for applications like wavelength conversion of laser light. patentcut.com |

| Substituted Chalcones | Nonlinear Optical Chromophores | Chalcones derived from substituted benzaldehydes can exhibit significant NLO properties due to their donor-acceptor structures. |

Polymer and Supramolecular Architectures

Substituted benzaldehydes are versatile monomers for the synthesis of various polymers and for the construction of intricate supramolecular assemblies. The aldehyde functional group can readily participate in polymerization reactions, such as condensation polymerization, to form polyesters and other polymers. For example, research has been conducted on the synthesis of high-molecular-weight polyesters through the copolymerization of epoxides and anhydrides using catalysts derived from substituted benzaldehydes like 4-chlorobenzaldehyde. rsc.org

In the realm of supramolecular chemistry, the directional nature of intermolecular interactions like hydrogen bonding and π-π stacking involving benzaldehyde derivatives allows for the self-assembly of complex architectures. Studies on dimethoxybenzaldehyde isomers have revealed their ability to form distinct crystal packing motifs governed by these non-covalent interactions. nih.gov The specific substitution pattern on the aromatic ring of this compound would be expected to direct the formation of unique supramolecular structures with potentially interesting material properties.

This compound as a Scaffold in Chemical Biology Research

The substituted benzaldehyde motif is a common feature in many biologically active molecules. The ability to introduce various functional groups onto this scaffold makes it a valuable starting point for the design and synthesis of new therapeutic agents and chemical probes.

Design and Synthesis of Bioactive Molecular Scaffolds

The this compound structure can be considered a privileged scaffold in medicinal chemistry. The chlorine atom can enhance membrane permeability and metabolic stability, while the methoxy groups can participate in hydrogen bonding interactions with biological targets. This scaffold can be elaborated through various chemical reactions to generate libraries of diverse compounds for biological screening. For instance, the aldehyde group is a versatile handle for the synthesis of chalcones, imines, and other heterocyclic systems known to possess a wide range of biological activities, including antimicrobial and anticancer effects. Research on chalcone (B49325) derivatives has demonstrated that modifications on the benzaldehyde ring significantly influence their antitumor potency and selectivity. mdpi.com

| Bioactive Scaffold Type | Potential Biological Activity | Relevant Research Finding |

| Chalcones | Antitumor | Structure-activity relationship studies show that substitutions on the benzaldehyde ring are critical for the antiproliferative activity of chalcones. mdpi.com |

| Reversed Chloroquine Analogs | Antimalarial | Modifications to the core structure of chloroquine, which can involve substituted aromatic moieties, have been shown to overcome drug resistance in P. falciparum. nih.gov |

Exploration of Structure-Activity Relationships for Scaffold Development

The development of effective therapeutic agents relies heavily on understanding the structure-activity relationship (SAR) – how the chemical structure of a molecule relates to its biological activity. The this compound scaffold provides a platform for systematic SAR studies. By keeping the core scaffold constant and varying the substituents or the linkers to other molecular fragments, researchers can probe the key interactions responsible for a desired biological effect. For example, in the development of antimalarial compounds, SAR studies on "reversed chloroquine" molecules, which feature a substituted aromatic headgroup, have shown that the nature of these substituents is crucial for overcoming drug resistance. nih.gov Similarly, SAR studies on 2-phenoxybenzamide (B1622244) derivatives as antiplasmodial agents have highlighted the importance of the substitution pattern on the aromatic rings for their activity. mdpi.com

Target Identification and Mechanism of Action Studies (e.g., using molecular docking)

While direct and extensive molecular docking studies specifically on this compound are not widely documented in publicly available research, the application of these computational tools to closely related analogs provides valuable insights into the potential biological interactions of this chemical scaffold. Molecular docking serves as a powerful predictive tool to identify potential protein targets and to hypothesize the binding modes and affinities of a ligand, thereby guiding further experimental validation.

A pertinent example is the investigation of a hydrazone derivative of a similar benzaldehyde, specifically 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate. nih.gov In this study, researchers employed in-silico molecular docking to probe the compound's interaction with two significant targets in cancer therapy: the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (HER2). nih.gov

The primary objective of such molecular docking studies is to predict the binding affinity and the specific interactions between a small molecule (the ligand) and a protein target. These interactions are crucial determinants of a drug's efficacy. Key interactions often involve hydrogen bonding and hydrophobic interactions. nih.gov

In the case of the studied 4-hydroxy-3,5-dimethoxybenzaldehyde derivative, molecular docking simulations revealed that the compound could fit into the binding sites of both EGFR and HER2 kinases. nih.gov The analysis of the docking results suggested a preferential binding to EGFR over HER2. nih.gov The predicted interactions included hydrogen bonds and hydrophobic interactions with key amino acid residues within the catalytic domains of these receptors. nih.gov

These computational findings, while not directly on this compound, underscore a viable strategy for identifying its potential biological targets. The structural similarities suggest that this compound could also be investigated for its activity against a range of protein targets, particularly kinases, by employing similar molecular docking approaches. Such studies would be the first step in uncovering its potential applications in chemical biology and medicinal chemistry.

The general workflow for such a study would involve:

Selection of Potential Protein Targets: Based on the chemical structure of this compound, a panel of potential biological targets would be selected. This could include proteins known to be modulated by similar benzaldehyde-containing compounds.

Computational Docking: The three-dimensional structure of this compound would be docked into the binding sites of the selected proteins using specialized software.

Analysis of Binding Modes and Energies: The results would be analyzed to determine the predicted binding affinity (often expressed as a docking score or binding energy) and to visualize the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the compound and the protein.

Prioritization for Experimental Validation: The most promising targets, based on the docking scores and interaction patterns, would then be prioritized for subsequent experimental validation to confirm the predicted biological activity.

This computational approach allows for a rational and efficient screening of potential biological targets for this compound, paving the way for its future development in various scientific fields.

Analytical Methodologies for 4 Chloro 3,5 Dimethoxybenzaldehyde

Chromatographic Separation and Detection Methods

Chromatography stands as the cornerstone for the analysis of 4-Chloro-3,5-dimethoxybenzaldehyde, offering high-resolution separation from complex matrices. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Gas Chromatography (GC) are the most prominent techniques utilized.

High-Performance Liquid Chromatography (HPLC) Development

HPLC is a widely adopted technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector.

For substituted benzaldehydes, reversed-phase chromatography is a common approach. A C18 column is frequently employed as the stationary phase due to its hydrophobicity, which allows for the effective separation of moderately polar compounds. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The composition of the mobile phase can be optimized in an isocratic or gradient elution mode to achieve the desired separation. A study on a structurally similar compound, 2,4,6-trimethoxybenzaldehyde, utilized a mobile phase of acetonitrile, water, and phosphoric acid, which could be adapted for this compound analysis. sielc.com For mass spectrometric detection, volatile buffers like formic acid are preferable. sielc.com

UV detection is a standard method for chromophoric compounds like aromatic aldehydes. The presence of the benzene (B151609) ring and the carbonyl group in this compound allows for strong UV absorbance, typically in the range of 254 nm to 280 nm. researchgate.netresearchgate.net

A typical HPLC method for a substituted benzaldehyde (B42025) might involve the following parameters:

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Ultra-High-Performance Liquid Chromatography (UHPLC) Optimization

UHPLC represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution through the use of columns with smaller particle sizes (<2 µm). The principles of method development for UHPLC are similar to those for HPLC, but with consideration for the higher pressures generated. youtube.comchromatographytoday.com

Method transfer from a validated HPLC method to UHPLC is a common practice. This involves geometric scaling of the column dimensions, flow rate, and gradient to maintain the separation selectivity. chromatographytoday.com The use of complementary stationary phases, such as those with different selectivities (e.g., phenyl-hexyl or biphenyl), can be explored during UHPLC method development to optimize the separation of the target compound from any impurities. youtube.com

The primary advantages of employing UHPLC for the analysis of this compound include reduced solvent consumption and higher sample throughput, which are particularly beneficial in high-throughput screening and quality control environments. youtube.com

Gas Chromatography (GC) for Volatile Samples

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound has a moderate molecular weight, its volatility may be a limiting factor for direct GC analysis without derivatization. research-solution.comresearchgate.net

For direct GC analysis, a capillary column with a non-polar or moderately polar stationary phase, such as a 5% phenyl-polydimethylsiloxane (DB-5 or equivalent), is typically used. The oven temperature is programmed to ramp up to ensure the elution of the compound. Flame ionization detection (FID) is a common choice for organic compounds, offering good sensitivity. However, for unambiguous identification, coupling GC with a mass spectrometer (GC-MS) is the preferred approach. researchgate.net

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process employed to improve the analytical properties of a compound. nih.gov For this compound, derivatization can be particularly advantageous for both GC and HPLC analysis.

For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of the aldehyde. nih.govnih.gov Common derivatization reactions for aldehydes include:

Oximation: Reaction with hydroxylamine (B1172632) or its derivatives, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), to form oximes. These derivatives are more volatile and provide enhanced sensitivity with electron capture detection (ECD). nih.govnih.gov

Silylation: Reaction with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility. research-solution.com

For HPLC analysis, derivatization is primarily used to enhance detection sensitivity, especially for fluorescence or mass spectrometric detection. nih.gov Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with aldehydes to form colored hydrazones that can be detected with high sensitivity using UV-Vis or MS detectors. sielc.com This approach is particularly useful for trace-level analysis.

Development of Quantitative Analytical Assays

The development of a quantitative analytical assay is essential for determining the concentration of this compound in a sample. This typically involves the use of a validated chromatographic method and a calibration strategy.

An external standard calibration is the most common approach. This involves preparing a series of standard solutions of this compound of known concentrations. These standards are then analyzed using the chosen chromatographic method (HPLC, UHPLC, or GC), and a calibration curve is constructed by plotting the peak area (or height) against the concentration. The concentration of the analyte in an unknown sample is then determined by interpolating its peak area on the calibration curve. For accurate quantification, the method should be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). ekb.eg

The following table outlines typical validation parameters for a quantitative HPLC method for an aromatic aldehyde:

| Parameter | Typical Value |

| Linearity (r²) | > 0.999 |

| Accuracy (Recovery) | 98-102% |

| Precision (RSD) | < 2% |

| LOD | ng/mL to µg/mL range |

| LOQ | ng/mL to µg/mL range |

Purity Analysis and Impurity Profiling of this compound

Ensuring the purity of this compound is critical, especially in applications where impurities could have detrimental effects. Impurity profiling involves the identification and quantification of any impurities present in the substance.

Chromatographic techniques, particularly HPLC and UHPLC coupled with mass spectrometry (LC-MS), are the primary tools for impurity profiling. sigmaaldrich.com These methods allow for the separation of the main compound from its impurities, which can then be identified based on their mass-to-charge ratio and fragmentation patterns.

Potential impurities in this compound could arise from the starting materials, by-products of the synthesis, or degradation products. For instance, related benzaldehydes with different substitution patterns or the corresponding benzoic acid (formed by oxidation) could be potential impurities.

A diode array detector (DAD) in HPLC can be used for peak purity analysis. By comparing the UV spectra across a single chromatographic peak, it is possible to determine if the peak represents a single, pure compound or if co-eluting impurities are present. youtube.com The development of a robust, stability-indicating method is crucial to separate the main peak from all potential and actual impurities.

Future Research Trajectories and Interdisciplinary Challenges

Innovative Synthetic Strategies for 4-Chloro-3,5-dimethoxybenzaldehyde Analogues

The development of novel analogues of this compound is a cornerstone for exploring its structure-activity relationships and unlocking new applications. Future synthetic research is expected to move beyond classical methods towards more efficient, selective, and sustainable strategies.

One promising avenue is the application of one-pot, two-step procedures that combine reduction and cross-coupling reactions. nih.govacs.orgrug.nl For instance, a Weinreb amide precursor could be reduced with a reagent like diisobutylaluminium hydride (DIBAL-H) to form a stable hemiaminal intermediate. nih.govrug.nl This intermediate, which masks the reactive aldehyde, could then undergo palladium-catalyzed cross-coupling with various organometallic reagents to introduce a wide array of substituents onto the aromatic ring, creating a library of analogues. nih.govacs.org

Furthermore, transition-metal catalyzed C-H functionalization represents a powerful tool for directly modifying the aromatic core. nih.govnih.govnih.gov Strategies employing transient directing groups could enable regioselective introduction of new functional groups at positions ortho to the aldehyde. acs.orgresearchgate.net For example, an in situ-formed imine could direct a rhodium or iridium catalyst to activate a specific C-H bond for arylation, amidation, or halogenation, offering a streamlined route to novel derivatives that would be challenging to access through traditional multi-step syntheses. acs.orgrsc.org

| Synthetic Strategy | Description | Potential Advantages | Key Challenge |

|---|---|---|---|

| One-Pot Reduction/Cross-Coupling | Sequential reduction of a precursor (e.g., Weinreb amide) to a masked aldehyde, followed by cross-coupling to introduce new substituents. nih.govacs.org | High efficiency, reduced purification steps, access to diverse alkyl and aryl analogues. nih.gov | Compatibility of the chloro and methoxy (B1213986) groups with the organometallic reagents. |

| Transient Directing Group C-H Functionalization | In situ formation of a directing group (e.g., imine) to guide a metal catalyst for regioselective C-H activation and functionalization of the aromatic ring. acs.orgresearchgate.net | High atom economy, late-stage diversification, access to previously inaccessible substitution patterns. acs.org | Overcoming the electronic and steric influence of existing substituents to achieve desired regioselectivity. |

| Catalyst-Free α-C-H Functionalization | Reactions involving the functionalization of C-H bonds adjacent to tertiary amines without an external catalyst, potentially adaptable for aldehyde derivatization. nih.gov | Cost-effective, environmentally friendly, simplified procedures. nih.gov | Developing reaction conditions suitable for the specific electronic nature of this compound. |

Advanced Functionalization and Derivatization for Novel Properties

Beyond creating analogues by modifying the core aromatic structure, advanced functionalization of the existing aldehyde group is a key trajectory for generating molecules with novel properties. The aldehyde is a versatile chemical handle for a multitude of transformations.

A significant area of future research involves the synthesis of Schiff bases and hydrazones. researchgate.netresearchgate.net Condensation of this compound with various hydrazides or amines can produce a diverse range of derivatives. researchgate.net These reactions are often straightforward and lead to compounds with interesting biological activities, such as antimicrobial or enzymatic inhibitory potential. researchgate.net The electronic properties conferred by the chloro and dimethoxy substituents could modulate the activity of these derivatives in unique ways compared to analogues derived from simpler benzaldehydes like vanillin. researchgate.net

Another frontier is the use of the aldehyde in more complex catalytic cycles. Palladium-catalyzed reactions that use transient directing groups can achieve diverse ortho-C(sp²)–H functionalizations, including chlorination, bromination, and amidation, on benzaldehyde (B42025) substrates. acs.orgresearchgate.net Applying these methods to this compound could lead to highly functionalized products with applications in medicinal chemistry and materials science. acs.org

Integration of this compound into Complex Molecular Systems

The role of this compound as a foundational building block for larger, more complex molecular architectures is a critical area for future investigation. Its defined substitution pattern makes it an attractive starting material for the total synthesis of natural products and other bioactive molecules. researchgate.netrsc.orgnih.gov

In medicinal chemistry, substituted benzaldehydes are precursors to a variety of heterocyclic scaffolds. For example, they can be used in multi-component reactions to synthesize pyrazolopyridine or quinoxaline (B1680401) derivatives, which are known to possess a wide range of biological activities. researchgate.netmdpi.com The specific stereoelectronic profile of this compound could be leveraged to fine-tune the properties of these larger molecules, potentially leading to new therapeutic agents. nih.govusc.gal

In materials science, functional benzaldehydes can be incorporated into polymers. researchgate.net Copolymerization of this compound with other monomers, such as phthalaldehyde, could yield functional polymers with tunable properties. researchgate.net The pendant aromatic residue, containing the chloro and methoxy groups, offers sites for further post-polymerization modification, enabling the development of advanced materials, such as degradable polymer networks or functional surfaces. researchgate.net

Predictive Modeling and Data-Driven Research on this compound

The intersection of computational chemistry and machine learning offers a powerful paradigm for accelerating research on this compound and its derivatives. wipo.intupf.edu Data-driven approaches can predict molecular properties, guide experimental design, and uncover novel structure-property relationships. researchgate.net

Quantitative Structure-Property Relationship (QSPR) modeling can be employed to correlate the structural features of this compound analogues with their physicochemical properties, such as reactivity or spectral characteristics. researchgate.net By building models based on a training set of related substituted benzaldehydes, it may be possible to predict properties like NMR chemical shifts or reaction barriers for new, unsynthesized derivatives. researchgate.netresearchgate.net

Advanced machine learning techniques, such as Δ²-learning models, can predict high-level quantum mechanical properties (e.g., activation energies) at a fraction of the computational cost. nih.govrsc.org Such models could be trained on data from various substituted benzaldehydes to accurately predict the outcomes and optimal conditions for reactions involving this compound, thereby minimizing experimental trial and error. nih.govrsc.org These predictive tools are invaluable for efficiently screening virtual libraries of analogues for desired ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties in early-stage drug discovery. nih.gov

| Modeling Approach | Application to this compound | Potential Impact |

|---|---|---|

| Quantum Chemical Calculations | Optimization of molecular geometry and calculation of electronic descriptors, rotational barriers, and NMR chemical shifts. researchgate.netrsc.orgmaterialsciencejournal.org | Fundamental understanding of the compound's structure and reactivity. |

| QSPR Modeling | Developing linear models to predict properties of analogues based on structural descriptors. researchgate.net | Rapid virtual screening of derivatives for desired physicochemical properties. |

| Δ²-Machine Learning | Predicting high-level reaction properties (e.g., activation energies) using low-cost computational inputs. nih.govrsc.org | Accelerated discovery of optimal reaction conditions and novel synthetic routes. |

| ADMET Prediction Models | Using machine learning algorithms to evaluate the drug-likeness and potential toxicity of derivatives. nih.gov | Early-stage risk assessment and prioritization of compounds in drug discovery pipelines. nih.gov |

Emerging Applications in Niche Scientific Domains

While the current applications of this compound are not extensively documented, the diverse functionalities of related benzaldehydes suggest potential uses in several niche scientific domains.

Medicinal Chemistry : Substituted benzaldehydes have been designed as agents to increase the oxygen affinity of hemoglobin, which could be relevant for treating conditions like sickle cell disease. nih.gov The unique electronic signature of this compound could be explored in the design of novel bioactive compounds. usc.gal

Agrochemicals : The presence of both chlorine and methoxy groups, common moieties in pesticides and herbicides, suggests that derivatives of this compound could be investigated for agrochemical applications.

Materials Science : As a functional monomer, this compound could be used to create specialty polymers and hydrogels. researchgate.netsprchemical.com The chlorine atom, in particular, could serve as a handle for cross-linking or grafting reactions, leading to materials with tailored mechanical or chemical properties.

Flavor and Fragrance Industry : Although the sensory properties of this specific compound are not widely reported, many substituted benzaldehydes are used as flavor and fragrance intermediates. sprchemical.comchemimpex.com Future research could explore its potential in this industry, possibly as a precursor to more complex aroma chemicals.

The exploration of these future trajectories requires a highly interdisciplinary approach, combining the expertise of synthetic organic chemists, computational scientists, materials engineers, and biologists. The challenges lie in developing robust and scalable synthetic routes, building accurate predictive models from often sparse data, and integrating this fundamental chemical knowledge into applied technological solutions.

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-3,5-dimethoxybenzaldehyde, and how can reaction conditions be adjusted to maximize yield?

Methodological Answer: A general approach involves halogenation and methoxylation of benzaldehyde derivatives. For example, substituted benzaldehydes can be synthesized by refluxing precursors (e.g., 4-amino-triazoles) with substituted aldehydes in absolute ethanol under acidic conditions (glacial acetic acid) . Key parameters include:

- Reaction time: Extended reflux (~4 hours) ensures complete substitution.

- Solvent choice: Absolute ethanol minimizes side reactions.

- Purification: Post-reaction solvent evaporation under reduced pressure followed by filtration yields solid products.

- Yield optimization: Adjusting molar ratios of reactants and catalyst (e.g., acetic acid) improves efficiency.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- GC-MS: Use DB-5 or HP-5 MS columns with temperature programming (e.g., 50°C to 250°C at 10°C/min) to resolve peaks and confirm molecular ion ([M]+) .

- NMR: Analyze methoxy (δ ~3.8 ppm) and aldehyde (δ ~10 ppm) proton signals.

- Elemental analysis: Verify Cl and O content to confirm substitution.

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Q. What are the stability considerations for storing this compound?

Methodological Answer:

- Temperature: Store at 2–8°C to prevent aldehyde oxidation.

- Light sensitivity: Protect from UV exposure using amber glass vials.

- Moisture control: Use desiccants in sealed containers to avoid hydrolysis.

- Degradation monitoring: Periodic GC-MS analysis detects decomposition products (e.g., benzoic acid derivatives) .

Advanced Research Questions

Q. How do electronic effects of chloro and methoxy substituents influence the reactivity of this compound in nucleophilic aromatic substitution?

Methodological Answer: The electron-withdrawing chloro group activates the ring for electrophilic attack at the para position, while methoxy groups (electron-donating) direct substitution to meta positions. Computational studies (DFT) can model charge distribution:

- Hammett constants: σ⁺ values for -Cl (+0.11) and -OCH₃ (-0.27) predict regioselectivity.

- Reaction kinetics: Monitor intermediates via stopped-flow spectroscopy to validate mechanistic pathways .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point) for this compound?

Methodological Answer: Discrepancies arise from measurement techniques or impurities:

- Boiling point validation: Use differential scanning calorimetry (DSC) under standardized pressure (e.g., 0.019 bar) to compare with literature values .

- Purity reassessment: Cross-validate via GC-MS and elemental analysis.

- Reference standards: Calibrate instruments using certified reference materials (CRMs) from NIST or analogous databases .

Q. What strategies enable the use of this compound as a precursor in pharmaceutical intermediate synthesis?

Methodological Answer:

- Schiff base formation: React with amines (e.g., 4-amino-triazoles) to generate bioactive heterocycles .

- Cross-coupling reactions: Employ Pd-catalyzed Suzuki-Miyaura reactions with boronic acids to introduce aryl groups.

- Reductive amination: Convert the aldehyde to secondary amines for drug candidate libraries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.